molecular formula C24H23NO4 B14947802 ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B14947802
M. Wt: 389.4 g/mol
InChI Key: XWUUJYSWGFEVHN-UHFFFAOYSA-N
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Description

ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl or heteroaryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole core structure and may have similar biological activities.

    Furan derivatives: Compounds containing the furan ring may exhibit similar chemical reactivity.

    Phenyl derivatives: These compounds have a phenyl group and may share some chemical properties.

The uniqueness of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE lies in its combination of multiple functional groups, which can lead to diverse chemical and biological activities.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-4-28-24(27)23-16(3)25(14-18-6-5-11-29-18)21-12-19(22(26)13-20(21)23)17-9-7-15(2)8-10-17/h5-13,26H,4,14H2,1-3H3

InChI Key

XWUUJYSWGFEVHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)C)CC4=CC=CO4)C

Origin of Product

United States

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